Bienvenue dans la boutique en ligne BenchChem!

Naematolon

cytotoxicity Ehrlich ascites carcinoma structure-activity relationship

Naematolon is the only caryophyllane sesquiterpenoid bearing two α,β-unsaturated ketone warheads — a dual-electrophile scaffold absent in mono-electrophile naematolin. The second warhead enables simultaneous engagement of two nucleophilic sites, making it a privileged chemotype for fragment-based covalent inhibitor discovery. Procurement is indicated for programs requiring the ~5-fold cytotoxicity enhancement over naematolin in ECA cells or dual-pathway (ADP/collagen) platelet aggregation inhibition. Do not substitute with naematolin or other caryophyllanes without verifying target-specific SAR.

Molecular Formula C17H22O5
Molecular Weight 306.4 g/mol
Cat. No. B1243495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaematolon
Synonyms4-acetyloxy-8-hydroxy-2-methylene-6,10,10-trimethyl-bicyclo(7.2.0)undec-5-ene-3,7-dione
naematolon
Molecular FormulaC17H22O5
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=CC(C(=O)C(=C)C2CC(C2C(C1=O)O)(C)C)OC(=O)C
InChIInChI=1S/C17H22O5/c1-8-6-12(22-10(3)18)15(20)9(2)11-7-17(4,5)13(11)16(21)14(8)19/h6,11-13,16,21H,2,7H2,1,3-5H3/b8-6+/t11-,12-,13+,16-/m1/s1
InChIKeyBBRNVDBLOTVLMB-WDVDPGPOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naematolon (CAS 92121-62-5): A Dual α,β-Unsaturated Caryophyllane Sesquiterpenoid from Basidiomycete Fungi — Procurement-Relevant Identity and Physicochemical Profile


Naematolon (syn. naematolone) is a caryophyllane-type sesquiterpenoid with the molecular formula C17H22O5 and a monoisotopic mass of 306.147 Da [1]. It was first isolated and structurally elucidated from mycelial cultures of Hypholoma (syn. Naematoloma) species by Backens et al. in 1984, and subsequently re-isolated from Panus sp. 9096 fermentations [2][3]. The compound features a bicyclo[7.2.0]undecane skeleton distinguished by the presence of two α,β-unsaturated ketone systems — a structural feature that directly differentiates it from its closest congener, naematolin, which bears only one such electrophilic moiety [1]. Naematolon has been detected across multiple Hypholoma species including H. fasciculare, H. capnoides, and H. sublateritium [4].

Why Naematolon Cannot Be Substituted by Naematolin or Other Caryophyllane Sesquiterpenoids in Bioactivity-Critical Applications


Caryophyllane sesquiterpenoids are not functionally interchangeable despite sharing a common bicyclic scaffold. Naematolon differs from its closest structural analog, naematolin, by the presence of a second α,β-unsaturated carbonyl system — a key electrophilic warhead that directly governs covalent interactions with biological nucleophiles [1]. The 1984 co-isolation and characterization study by Backens et al. established that these two compounds, while co-produced by the same fungal species, exhibit quantitatively distinct biological profiles [1]. Subsequent independent investigations confirmed that naematolon possesses a unique platelet aggregation inhibitory activity not reported for naematolin, while naematolin demonstrates stronger trypanocidal activity (79% lysis of T. cruzi bloodstream forms) [2][3]. The antimicrobial spectrum also diverges: both compounds show weak activity against Gram-positive bacteria, but naematolon exhibits a broader antifungal component absent in its congener [4]. Substituting one caryophyllane for another without empirical verification of the target-specific structure-activity relationship therefore risks loss of the desired bioactivity and introduces uncontrolled variability in experimental outcomes.

Quantitative Head-to-Head Evidence for Naematolon Differentiation vs. Closest Analogs


Cytotoxic Potency: Naematolon vs. Naematolin — Approximate 5-Fold Enhancement Attributed to the Second α,β-Unsaturated Keto System

In the original isolation and characterization study by Backens et al. (1984), naematolon was found to be approximately five times more cytotoxic than its co-isolated congener naematolin when tested against Ehrlich ascites carcinoma (ECA) cells, as measured by inhibition of [³H]-thymidine incorporation into DNA [1]. This quantitative difference was attributed to naematolon possessing two α,β-unsaturated keto systems in its bicyclo[7.2.0]undecane scaffold, compared to a single such electrophilic system in naematolin [1]. The presence of these Michael acceptor motifs is a well-established structural determinant for covalent interactions with cellular thiols and other nucleophiles, providing a mechanistic rationale for the observed potency differential [2].

cytotoxicity Ehrlich ascites carcinoma structure-activity relationship α,β-unsaturated ketone

Platelet Aggregation Inhibitory Activity: Naematolon Demonstrates a Distinct but Weaker Profile Compared to Co-Isolated Panudial

Lorenzen et al. (1994) isolated two platelet aggregation inhibitors from Panus sp. 9096 fermentations: naematolon (compound 2) and the novel nordrimane panudial (compound 1). While both compounds inhibited platelet aggregation, the primary literature explicitly characterizes panudial as a 'potent inhibitor of bovine and human platelet aggregation stimulated by different inducers,' whereas naematolon is described as an inhibitor without the potency qualifier, establishing a clear rank-order difference [1]. Both ADP-induced and collagen-induced aggregation pathways were affected [1]. This co-isolation study provides a direct, internally controlled comparison: two metabolites from the same fermentation broth, assayed under identical conditions, with panudial exhibiting superior potency.

platelet aggregation anti-thrombotic ADP-induced aggregation collagen-induced aggregation cardiovascular

Antimicrobial Spectrum: Naematolon Exhibits Weak Broad-Spectrum Activity Differentiated from the Fungus-Selective Profile of Co-Produced Marasmal

Aqueveque et al. (2006) systematically evaluated the antimicrobial activities of seven pure compounds, including naematolon (compound 6) and marasmal (compound 7), isolated from Chilean basidiomycete mycelial cultures. In disc diffusion assays against a panel of bacteria and fungi, naematolon showed weak activity against both bacterial and fungal test organisms, whereas the co-isolated sesquiterpene marasmal (possessing a distinct marasmane skeleton) demonstrated preferential antifungal activity with relatively lower antibacterial potency [1]. This divergence in antimicrobial selectivity, observed under identical assay conditions, underscores that sesquiterpene skeletal class — not merely fungal origin — determines the antimicrobial target spectrum.

antimicrobial antibacterial antifungal disc diffusion basidiomycete metabolites

Structural Differentiation: Two α,β-Unsaturated Keto Systems in Naematolon vs. One in Naematolin — Implications for Covalent Reactivity and Polypharmacology

The defining structural difference between naematolon (C₁₇H₂₂O₅) and naematolin (C₁₇H₂₄O₅) is the oxidation state: naematolon contains an additional ketone group, resulting in two distinct α,β-unsaturated carbonyl systems within the bicyclo[7.2.0]undecane framework, whereas naematolin bears only one such electrophilic system [1][2]. This structural distinction is confirmed by the molecular formula difference (two fewer hydrogen atoms in naematolon) and by the spectroscopic characterization reported in Backens et al. (1984) [1]. The presence of two Michael acceptor sites has been directly linked to the observed ~5-fold enhancement in cytotoxicity, as these electrophilic moieties can engage cellular nucleophiles (e.g., glutathione, protein cysteine residues) through covalent bond formation [1][3]. This structural feature also underlies the distinct platelet aggregation inhibitory activity of naematolon, which has not been reported for the mono-keto naematolin [4].

α,β-unsaturated carbonyl Michael acceptor electrophilic warhead covalent inhibitor structure-activity relationship

Multi-Source Biosynthetic Origin: Naematolon Is Produced Across Multiple Fungal Genera, Demonstrating Broader Biological Accessibility Than Naematolin

Naematolon has been isolated from at least two distinct fungal genera — Hypholoma species (H. fasciculare, H. capnoides, H. sublateritium) and Panus sp. 9096 — indicating either a convergent biosynthetic capability or a wider taxonomic distribution of the underlying sesquiterpene synthase [1][2][3]. In contrast, the primary literature on naematolin biosynthesis has focused almost exclusively on H. fasciculare, where low titres and structural complexity have constrained its exploitation [4]. The 2019 heterologous expression study by Al-Salihi et al. successfully reconstituted the early biosynthetic steps toward naematolin in Aspergillus oryzae, but did not extend to naematolon, leaving the genetic determinants of the second oxidation event uncharacterized [4]. This broader natural occurrence of naematolon suggests multiple potential sourcing routes for isolation and may indicate a more robust biosynthetic capacity across the Hypholoma genus.

biosynthesis fungal natural products Hypholoma Panus heterologous expression

Antiviral Activity: Naematolon and Naematolin Both Reported Active Against Poliovirus in HeLa Cells, but Quantitative Comparative Data Remain Unpublished

Multiple secondary sources consistently cite naematolon and naematolin as possessing antiviral activity against poliovirus in HeLa cell-based assays, with both compounds reported to reduce virus-induced cytopathogenicity [1][2]. However, the original quantitative data — including EC₅₀ values, selectivity indices, and direct head-to-head potency comparisons between the two compounds — were published in the 1984 Backens et al. paper and in earlier Japanese-language studies, and the specific numerical values could not be independently verified from available digitized sources at this time [1]. The antiviral claim is therefore classified as Supporting Evidence pending retrieval and verification of the primary dose-response data. Researchers requiring quantitative antiviral benchmarks for procurement decisions should consult the full-text Backens et al. (1984) paper directly.

antiviral poliovirus HeLa cells cytopathogenic effect basidiomycete

Procurement-Relevant Application Scenarios for Naematolon Based on Verified Differential Evidence


Covalent Inhibitor and Electrophilic Warhead Screening Libraries

Naematolon, with its two α,β-unsaturated keto systems, serves as a naturally occurring dual-electrophile scaffold for covalent inhibitor discovery programs [1]. Unlike naematolin (mono-electrophile), naematolon can engage two distinct nucleophilic sites simultaneously, making it a privileged chemotype for fragment-based covalent screening or for probing proteins with multiple reactive cysteine residues. Procurement for this application is supported by the ~5-fold cytotoxicity enhancement over naematolin in ECA cells, which provides a functional readout of the second warhead's contribution to target engagement [1].

Anti-Platelet Natural Product Chemotype Diversification

Naematolon represents a caryophyllane-based platelet aggregation inhibitor, structurally distinct from the nordrimane-type inhibitor panudial that was co-isolated from the same Panus sp. fermentation [2]. For medicinal chemistry teams seeking to diversify away from canonical anti-platelet scaffolds (e.g., P2Y₁₂ antagonists, COX inhibitors), naematolon offers a natural product starting point with confirmed activity against both ADP- and collagen-induced aggregation pathways [2]. Procurement in this context should be benchmarked against panudial as the most relevant internal comparator.

Broad-Spectrum Antimicrobial Scaffold Optimization

Naematolon's weak but dual antibacterial-antifungal activity profile, confirmed in disc diffusion assays against multiple microbial strains, positions it as a starting scaffold for semi-synthetic optimization programs aiming to improve potency while preserving the broad spectrum [3]. The compound's differentiation from the fungus-selective marasmal (co-produced by H. sublateritium) means that procurement of naematolon is specifically warranted when the research goal is to develop agents with activity against both bacterial and fungal pathogens, rather than narrow-spectrum antifungals [3].

Fungal Secondary Metabolite Biosynthesis and Heterologous Expression Studies

Naematolon's production across at least two fungal genera (Hypholoma and Panus) makes it a valuable model compound for comparative biosynthetic gene cluster studies [1][2][4]. While the biosynthetic pathway for naematolin has been partially reconstituted in Aspergillus oryzae, the genetic determinants of the second oxidation that yields naematolon remain uncharacterized [4]. Procuring authentic naematolon standard is essential for researchers aiming to identify the responsible oxidase, compare titres across producing strains, or validate heterologous production of the fully oxidized caryophyllane framework [4].

Quote Request

Request a Quote for Naematolon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.